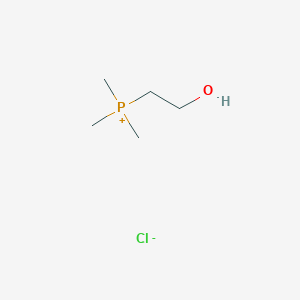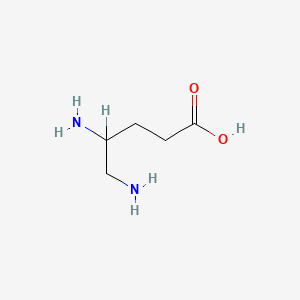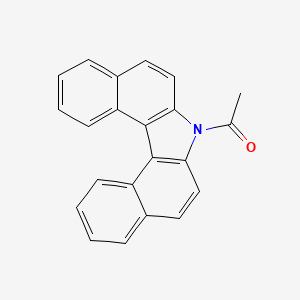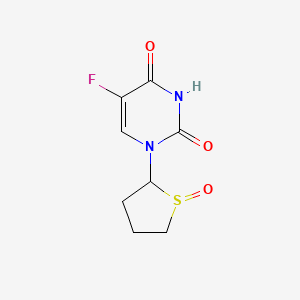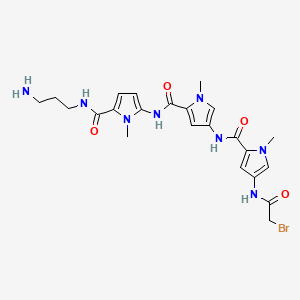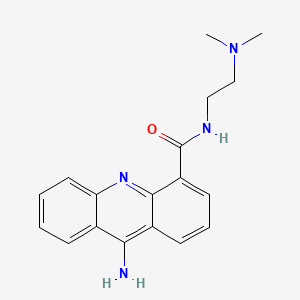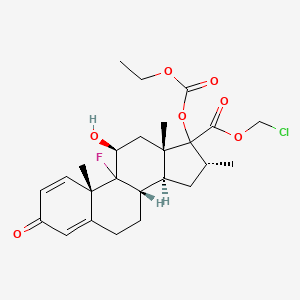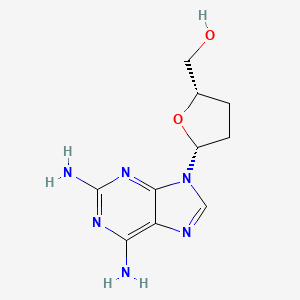
((2S,5R)-5-(2,6-Diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminopurine 2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that make it a valuable tool in scientific research, particularly in the fields of virology and molecular biology. This compound has shown potential in inhibiting viral replication, making it a candidate for antiviral therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopurine 2’,3’-dideoxyriboside typically involves the condensation of 2,6-diaminopurine with a protected form of 2’,3’-dideoxyribose. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoroacetic acid, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: 2,6-Diaminopurine 2’,3’-dideoxyriboside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
科学的研究の応用
2,6-Diaminopurine 2’,3’-dideoxyriboside has several applications in scientific research:
Molecular Biology: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Prebiotic Chemistry: Research suggests that it could have played a role in the formation of prebiotic RNA and DNA oligomers, enhancing the photostability of these structures under UV radiation.
作用機序
The mechanism by which 2,6-Diaminopurine 2’,3’-dideoxyriboside exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication. The compound’s ability to repair cyclobutane pyrimidine dimers (CPDs) under prebiotic conditions highlights its potential role in enhancing the stability of genetic material .
類似化合物との比較
2,6-Diaminopurine: A related compound that also shows potential in nucleic acid research.
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
Uniqueness: 2,6-Diaminopurine 2’,3’-dideoxyriboside is unique due to its dual functionality in both inhibiting viral replication and enhancing the photostability of nucleic acids. This dual role makes it a valuable compound in both modern and prebiotic chemistry research .
特性
CAS番号 |
107550-73-2 |
|---|---|
分子式 |
C10H14N6O2 |
分子量 |
250.26 g/mol |
IUPAC名 |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
InChIキー |
OABUIHOVHQHUAO-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
| 107550-73-2 | |
同義語 |
2,6-diaminopurine 2',3'-dideoxyriboside 2-amino-2',3'-dideoxyadenosine ddDAPR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


